molecular formula C16H21BN2O4 B1392406 ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate CAS No. 947191-20-0

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

カタログ番号: B1392406
CAS番号: 947191-20-0
分子量: 316.2 g/mol
InChIキー: MHQAUOWKFQERAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a boronic ester-functionalized indazole derivative. Its structure comprises an indazole core substituted at position 3 with an ethyl ester group and at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals and materials science .

Molecular Formula: C16H21BN2O4
Molecular Weight: ~290 g/mol (varies by source)
Key Features:

  • Boronic ester group facilitates palladium-catalyzed coupling.
  • Ethyl ester enhances solubility in organic solvents.
  • Indazole core provides a rigid aromatic scaffold for structural diversification.

特性

IUPAC Name

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)13-11-8-7-10(9-12(11)18-19-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQAUOWKFQERAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696235
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947191-20-0
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947191-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21BN2O4
  • CAS Number : 947191-20-0
  • Molecular Weight : 316.17 g/mol
  • Purity : Typically >97% .

Research indicates that this compound exhibits inhibitory activity against various biological targets. Notably:

  • GSK-3β Inhibition : This compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in multiple signaling pathways related to cell growth and metabolism. In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the nanomolar range (e.g., IC50 = 4 nM) .
  • CNS Permeability : Despite its potent GSK-3β inhibition, many derivatives suffer from poor central nervous system (CNS) permeability. Structure-based modifications have been explored to enhance absorption and distribution properties .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC50 Value (nM)Notes
GSK-3β Inhibition4High potency; structure modifications enhance properties.
AntiproliferativeVariesShowed activity against cancer cell lines.
CNS PermeabilityLowModifications needed for improved CNS access.

Case Study 1: GSK-3β Inhibition

In a study focusing on GSK-3β inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects. The most potent compounds displayed nanomolar IC50 values and were further analyzed for their pharmacokinetic profiles.

Case Study 2: Anticancer Activity

Another research effort evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects. Further studies are necessary to elucidate the underlying mechanisms and optimize these compounds for therapeutic use.

科学的研究の応用

Medicinal Chemistry

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate exhibits potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Research has indicated that indazole derivatives can exhibit anticancer properties. A study focused on the synthesis of various indazole derivatives highlighted the potential of compounds like this compound in inhibiting tumor growth through apoptosis mechanisms .
  • Antimicrobial Properties : Another study investigated the antimicrobial activity of substituted indazoles. The findings suggested that this compound could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its boron-containing moiety can facilitate various coupling reactions.

Applications:

  • Suzuki Coupling Reactions : The presence of the boron atom allows this compound to participate in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Example Reaction:

R B OH 2+R XPd catalystR R +BXn\text{R B OH }_2+\text{R X}\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{BX}_n

This reaction showcases how the compound can be utilized to create diverse organic frameworks essential for drug discovery and material science .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Potential Uses:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that allow for further chemical modifications .
  • Sensor Development : Due to its electronic properties and stability under various conditions, this compound could be explored for use in sensors that detect specific analytes through changes in conductivity or fluorescence .

類似化合物との比較

Methyl Ester Analog

Compound : Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Molecular Formula : C15H19BN2O4
Molecular Weight : 302.139 g/mol
Differences :

  • Ester Group : Methyl (vs. ethyl) at position 3.
  • Applications : Similar utility in cross-coupling, but methyl esters may exhibit slower hydrolysis rates under basic conditions.

1,3-Dimethyl Indazole Boronic Ester

Compound : 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Molecular Formula : C15H21BN2O2
Molecular Weight : 272.15 g/mol
Differences :

  • Substituents : Methyl groups at positions 1 and 3 (vs. ethyl ester at position 3).
  • Reactivity : Lacks the electrophilic ester group, reducing participation in nucleophilic reactions.
  • Steric Effects : Increased steric hindrance at positions 1 and 3 may slow cross-coupling kinetics .

Furan-Based Boronic Ester

Compound: Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate Molecular Formula: C13H19BO5 Molecular Weight: Not explicitly stated (estimated ~274 g/mol) Differences:

  • Core Structure: Furan (monocyclic oxygen heterocycle) vs. indazole (bicyclic nitrogen heterocycle).
  • Electronic Properties : Furan’s electron-rich oxygen may enhance boronic ester reactivity in electron-deficient coupling partners.
  • Applications : Less commonly used in medicinal chemistry due to furan’s metabolic instability.

Imidazo[1,2-a]Pyridine Boronic Ester

Compound: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile Molecular Formula: C14H15BN3O2 Molecular Weight: Not explicitly stated (estimated ~268 g/mol) Differences:

  • Core Structure : Imidazo[1,2-a]pyridine (fused imidazole-pyridine) vs. indazole.
  • Functional Groups : Nitrile group at position 3 introduces polarity and hydrogen-bonding capacity.
  • Utility : Preferred in synthesizing kinase inhibitors due to imidazo[1,2-a]pyridine’s prevalence in drug discovery.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
This compound C16H21BN2O4 ~290 Ethyl ester (3), Boronic ester (6) Suzuki couplings, pharmaceutical intermediates
Mthis compound C15H19BN2O4 302.139 Methyl ester (3), Boronic ester (6) Cross-coupling, solubility studies
1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole C15H21BN2O2 272.15 Methyl (1,3), Boronic ester (6) Catalytic studies, steric effect models
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate C13H19BO5 ~274 Ethyl ester (3), Boronic ester (5) Material science, electron-deficient couplings
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbonitrile C14H15BN3O2 ~268 Boronic ester (6), Nitrile (3) Kinase inhibitor synthesis

Reactivity in Suzuki-Miyaura Coupling

This compound demonstrates robust reactivity in palladium-catalyzed Suzuki couplings, forming biaryl linkages essential for drug candidates (e.g., kinase inhibitors) . The indazole core’s nitrogen atoms may weakly coordinate with palladium, modulating catalytic activity compared to simpler aryl boronic esters .

Solubility and Stability

The ethyl ester group enhances solubility in aprotic solvents (e.g., THF, DMF) compared to methyl analogs, facilitating reaction homogeneity . However, boronic esters are moisture-sensitive, requiring anhydrous conditions for storage and handling .

Industrial Relevance

While the ethyl derivative is listed as discontinued by some suppliers (e.g., CymitQuimica ), its structural analogs remain in demand for high-value syntheses, such as the preparation of (S)-N-(1-(3,6-bis(3-oxoisoindolin-5-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide, a complex pharmaceutical intermediate .

Q & A

Q. Critical Factors :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for borylation, with yields >75% reported under optimized conditions .
  • Solvent and Temperature : Anhydrous dioxane or THF at 80–100°C minimizes side reactions like deboronation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures is used to isolate the product .

How can structural characterization of this compound be rigorously validated?

Q. Basic Analytical Workflow

Spectroscopy :

  • ¹H/¹³C NMR : Confirm boronate ester presence (quartet for B-O adjacent CH₃ groups at δ ~1.3 ppm) and indazole protons (δ 7.5–8.5 ppm) .
  • HRMS : Exact mass verification (e.g., [M+H]⁺ calc. for C₁₆H₂₀BN₂O₄: 315.1515) .

X-ray Crystallography : Single-crystal analysis resolves regiochemistry and confirms boronate ester geometry. SHELX software is widely used for refinement, with R factors <0.05 indicating high precision .

Q. Advanced Considerations :

  • Dynamic NMR : Detect rotational barriers in the boronate ester .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for reactions requiring elevated temperatures .

What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Q. Advanced Reaction Design

Catalyst Systems : Pd(OAc)₂ with SPhos or XPhos ligands enhances reactivity for aryl-aryl coupling. Use 2–5 mol% catalyst loading .

Base Selection : Cs₂CO₃ or K₃PO₄ in dioxane/water (4:1) at 90°C improves coupling efficiency with aryl halides.

Microwave Assistance : Reduces reaction time from 12h to 30min with comparable yields (85–90%) .

Q. Troubleshooting :

  • Low Conversion : Additives like TBAB (tetrabutylammonium bromide) stabilize Pd species in polar solvents.
  • Protodeboronation : Minimize protic solvents; use degassed toluene for moisture-sensitive substrates .

How can researchers resolve contradictions in biological activity data for indazole-boronate derivatives?

Q. Advanced Data Analysis

Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays vs. cellular viability tests) .

Structural Analogues : Test substituent effects (e.g., ethyl ester vs. methyl) to isolate boronate-specific activity.

Solubility Correction : Normalize activity data for solubility differences using HPLC-measured logP values .

Case Study : Inconsistent antiproliferative activity may arise from variable cellular uptake; use fluorescent tagging (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation .

What computational methods predict reactivity and regioselectivity in further functionalization?

Q. Advanced Modeling Approaches

DFT Calculations :

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the indazole core.
  • Transition State Analysis : Predict regioselectivity in electrophilic substitutions (e.g., nitration at position 4 vs. 5) .

Docking Studies : For biological targets (e.g., kinases), simulate binding modes to prioritize synthetic modifications .

Tools : Gaussian 16 for DFT; AutoDock Vina for molecular docking .

How can instability during storage or purification be mitigated?

Q. Advanced Stabilization Strategies

Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the boronate ester .

Chelation : Add 1% wt/wt EDTA to aqueous solutions to sequester metal impurities that catalyze degradation .

Polymorph Screening : Identify crystalline forms with enhanced stability using high-throughput crystallization trials .

What are the challenges in achieving regioselective modification of the indazole core post-borylation?

Q. Advanced Synthetic Challenges

Competing Reactivity : The boronate ester can direct electrophilic substitution to position 5, complicating regioselectivity. Use directing groups (e.g., -OMe) to override this effect .

Protection-Deprotection : Temporarily protect the boronate ester as a trifluoroborate salt during indazole N-alkylation .

Case Study : Ethyl 6-borylindazole-3-carboxylate undergoes Pd-catalyzed C–H arylation at position 4 with 2-bromopyridine in 68% yield .

How do solvent and ligand choices impact catalytic efficiency in cross-coupling?

Q. Advanced Mechanistic Insights

Solvent Effects :

  • Toluene : Favors oxidative addition of aryl halides.
  • DME : Enhances ligand coordination, critical for sterically hindered substrates .

Ligand Design : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination in alkyl boronate couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。